BrC1=C(C=CC(=C1)Cl)C1=NOCC1
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Overview
Description
BrC1=C(C=CC(=C1)Cl)C1=NOCC1, also known as 4-bromo-2,5-dimethoxyphenethylamine-N-ethyl-2-nitropropenamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Role in Cancer Research
The compound is associated with BRCA1 , a protein that plays a significant role in maintaining genomic stability . Aberrant expression of BRCA1 has been associated with several cancers . Therefore, this compound could potentially be used in cancer research, particularly in understanding the role of BRCA1 across different types of human cancers .
DNA Repair Mechanisms
The compound may have a role in DNA repair mechanisms. BRCA1 is known to interact with proteins and DNA in response to DNA damage . This compound could potentially be used to study these interactions and understand how BRCA1 contributes to the repair of DNA damage .
Ribosomal Biogenesis
The compound could be used to study ribosomal biogenesis. BRCA1 has been found to suppress ribosomal R-loops, which are RNA:DNA hybrids that can induce DNA damage . This compound could potentially be used to study how BRCA1 regulates rRNA processing and how its deficiency can lead to increased ribosomal R-loops and DNA breaks .
Immune Response Regulation
The compound could be used to study the regulation of the immune response. BRCA1 forms a complex with the metabolic enzyme SHMT2 and regulates the immune response . This compound could potentially be used to study these interactions and understand how BRCA1 contributes to immune regulation .
Role in Mitosis
The compound could be used to study the role of BRCA1 in mitosis. BRCA1 forms a complex with the metabolic enzyme SHMT2 and regulates mitosis . This compound could potentially be used to study these interactions and understand how BRCA1 contributes to cell division .
Role in Hematopoiesis
The compound could be used to study the role of BRCA1 in hematopoiesis. BRCA1 forms a complex with the metabolic enzyme SHMT2 and regulates hematopoiesis . This compound could potentially be used to study these interactions and understand how BRCA1 contributes to the formation of blood cellular components .
Mechanism of Action
Target of Action
The primary target of the compound BrC1=C(C=CC(=C1)Cl)C1=NOCC1 is the BRCA1 protein . BRCA1 is a tumor suppressor gene that encodes for the BRCA1 protein, which plays a vital role in DNA repair, cell cycle regulation, and the maintenance of genomic stability . The BRCA1 protein interacts with a variety of other proteins that play essential roles in gene regulation and embryonic development .
Mode of Action
The compound interacts with its target, the BRCA1 protein, through its C-terminal BRCT domains . These domains are crucial in protein-protein interactions as well as in DNA damage response and cell cycle regulation through their phosphoprotein binding modules that recognize the phosphorylated protein sequence motif of other kinases . Mutations within the BRCT domain can disrupt the normal function of BRCA1 and lead to an increased risk of developing breast and ovarian cancer .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a role in the functional mechanisms of BRIP1, including “basal transcription factors,” “homologous recombination,” “nucleotide excision repair,” and DNA metabolism pathways . It also contributes to regulating ribosomal biogenesis, an essential cellular process known to be altered in Fanconi anemia and linked to the etiology of bone marrow failure .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of gene transcription without the requirement for a DNA-tethering function in mammalian and yeast cells . It also facilitates antisense ribosomal RNA production and double-stranded ribosomal RNA formation to suppress RNA polymerase I-induced ribosomal R-loops . This function contributes to regulating ribosomal biogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, modern materials such as Bisphenol A should be examined for their relationship with DNA stability, cancer incidence, and chemotherapy
properties
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUONLUKMKCEHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C2=C(C=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.